

CHK-336 Research: A Technical Support Center for Long-Term Safety

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Compound of Interest

Compound Name: CHK-336

Cat. No.: B11933690

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the long-term safety considerations for **CHK-336**, a novel, liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA) under investigation for the treatment of primary hyperoxaluria. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during preclinical and clinical research.

I. Troubleshooting Guides

This section addresses potential experimental issues related to the long-term safety assessment of **CHK-336**.

Observed Issue	Potential Cause	Recommended Action
Unexpected increase in serum transaminases (ALT/AST) in animal models during long-term dosing.	1. Direct hepatotoxicity of CHK-336 or its metabolites. 2. Exacerbation of underlying liver conditions in the animal model. 3. Off-target effects of CHK-336.	1. Perform dose-response and time-course studies to characterize the nature of the hepatotoxicity. 2. Conduct thorough histopathological analysis of liver tissue. 3. Analyze CHK-336 and its major metabolites in liver and plasma to assess for accumulation. 4. Evaluate markers of mitochondrial function and oxidative stress in liver tissue.
Development of hypersensitivity or allergic-like reactions in animal studies.	1. Immunogenic potential of CHK-336 or its formulation. 2. Formation of drug-protein adducts.	1. In case of acute reactions, immediately cease dosing and provide supportive care. 2. Measure serum tryptase and histamine levels post-reaction. 3. Consider conducting immunology studies (e.g., anti-drug antibody assays, skin testing in appropriate models) to investigate the mechanism of hypersensitivity. 4. Analyze the formulation excipients for potential immunogenicity.
Alterations in metabolic parameters (e.g., lactate, pyruvate, glucose) beyond the expected pharmacodynamic effect.	1. Systemic inhibition of LDHA despite liver-targeting design. 2. Unanticipated effects on whole-body energy metabolism.	1. Measure plasma and tissue levels of CHK-336 to assess systemic versus liver exposure. 2. Conduct a comprehensive metabolic profiling (metabolomics) of plasma and relevant tissues. 3. Evaluate the expression and

activity of other LDH isoforms (e.g., LDHB) in key tissues.

Lack of anticipated efficacy (reduction in urinary oxalate) in long-term studies.

1. Development of metabolic resistance to LDHA inhibition.
2. Altered pharmacokinetics of CHK-336 with chronic dosing.

1. Re-evaluate the dose-response relationship over time.
2. Measure CHK-336 levels in the liver to ensure target engagement.
3. Investigate potential upregulation of compensatory metabolic pathways.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the long-term safety of **CHK-336**.

Clinical Safety

Q1: What is the most significant long-term safety concern identified for **CHK-336** in humans to date?

A1: The most significant safety concern for **CHK-336** emerged from a Phase 1 clinical trial, where a serious adverse event (SAE) of anaphylaxis occurred in a healthy volunteer.^{[1][2]} This event led to a voluntary pause in the clinical development of **CHK-336** to allow for a thorough investigation into its cause.^[1] The anaphylactic reaction was reported to have a rapid onset and was confirmed by elevated serum tryptase levels.^[3]

Q2: What was the safety and tolerability profile of **CHK-336** in the Phase 1 trial prior to the observed anaphylactic reaction?

A2: Before the SAE, **CHK-336** was generally well-tolerated in healthy volunteers.^{[1][4]} The trial evaluated single doses up to 500 mg and multiple doses up to 60 mg daily for 14 days.^{[1][4]}

Preclinical Safety

Q3: What is known about the long-term safety of **CHK-336** from preclinical animal studies?

A3: Publicly available information indicates that "wide safety margins were established in rodent toxicity studies" for **CHK-336**.^[5] However, specific quantitative data from these long-term studies, such as the no-observed-adverse-effect levels (NOAELs), duration of the studies, or detailed histopathological findings, are not publicly disclosed. Preclinical studies in mice, rats, and monkeys have demonstrated a favorable liver-distribution profile.^{[6][7]}

Q4: What are the potential class-related side effects of LDHA inhibitors that researchers should be aware of?

A4: Based on the mechanism of action of LDHA inhibitors, which primarily target cellular metabolism, potential long-term side effects could include:

- **Metabolic Disturbances:** Chronic inhibition of LDHA can lead to a shift from anaerobic glycolysis to oxidative phosphorylation.^{[8][9]} This could potentially alter the metabolic homeostasis in the liver and other tissues.
- **Oxidative Stress:** Inhibition of LDHA has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress.^[6]
- **Effects on Highly Glycolytic Tissues:** Although **CHK-336** is designed to be liver-targeted, any systemic exposure could theoretically affect other tissues that rely on anaerobic glycolysis, such as skeletal muscle during intense exercise.

Mechanism and Pathways

Q5: How does the liver-targeting mechanism of **CHK-336** contribute to its safety profile?

A5: **CHK-336** is designed for targeted delivery to the liver, which is the primary site of oxalate production.^{[4][10]} This is intended to maximize its therapeutic effect while minimizing potential side effects in other tissues. The liver-targeting is achieved through mechanisms that are dependent on hepatic uptake by OATP transporters and target-mediated drug binding.^{[6][7]}

III. Experimental Protocols

Detailed methodologies for key experiments are crucial for the consistent and reliable assessment of long-term safety.

1. Protocol: Long-Term Toxicology Study in Rodents

- Objective: To evaluate the potential toxicity of **CHK-336** following repeated oral administration for an extended period (e.g., 3 or 6 months).
- Methodology:
 - Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats).
 - Dose Groups: Include a vehicle control group and at least three dose levels of **CHK-336**, selected based on results from shorter-term toxicity studies.
 - Administration: Administer **CHK-336** orally once daily.
 - Monitoring: Conduct daily clinical observations, and weekly measurements of body weight and food consumption.
 - Clinical Pathology: Perform hematology and clinical chemistry analysis at multiple time points.
 - Terminal Procedures: At the end of the study, conduct a full necropsy, record organ weights, and collect tissues for histopathological examination.

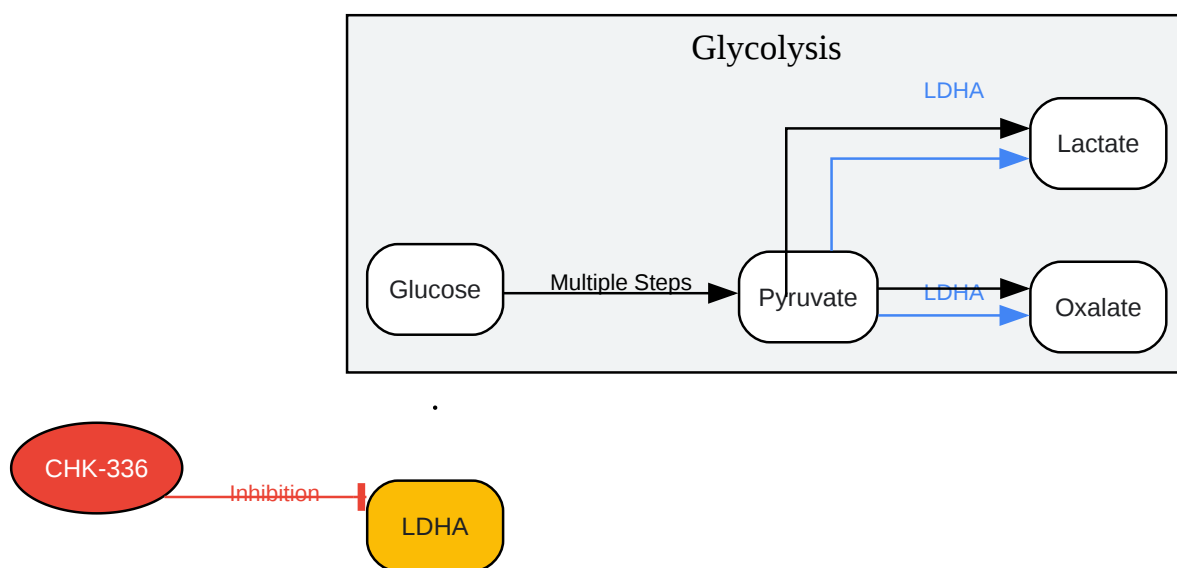
2. Protocol: Investigation of Hypersensitivity Reactions

- Objective: To assess the potential for **CHK-336** to induce hypersensitivity reactions.
- Methodology:
 - In Vitro Assays:
 - Mast Cell Degranulation Assay: Expose cultured mast cells to **CHK-336** and measure the release of beta-hexosaminidase or histamine.
 - Basophil Activation Test (BAT): Use human whole blood and measure the upregulation of activation markers (e.g., CD63, CD203c) on basophils upon stimulation with **CHK-336**.

- In Vivo Models (if warranted):
 - Passive Cutaneous Anaphylaxis (PCA) in rodents: Sensitize animals with anti-**CHK-336** antibodies (if available) followed by an intravenous challenge with **CHK-336**.

IV. Visualizations

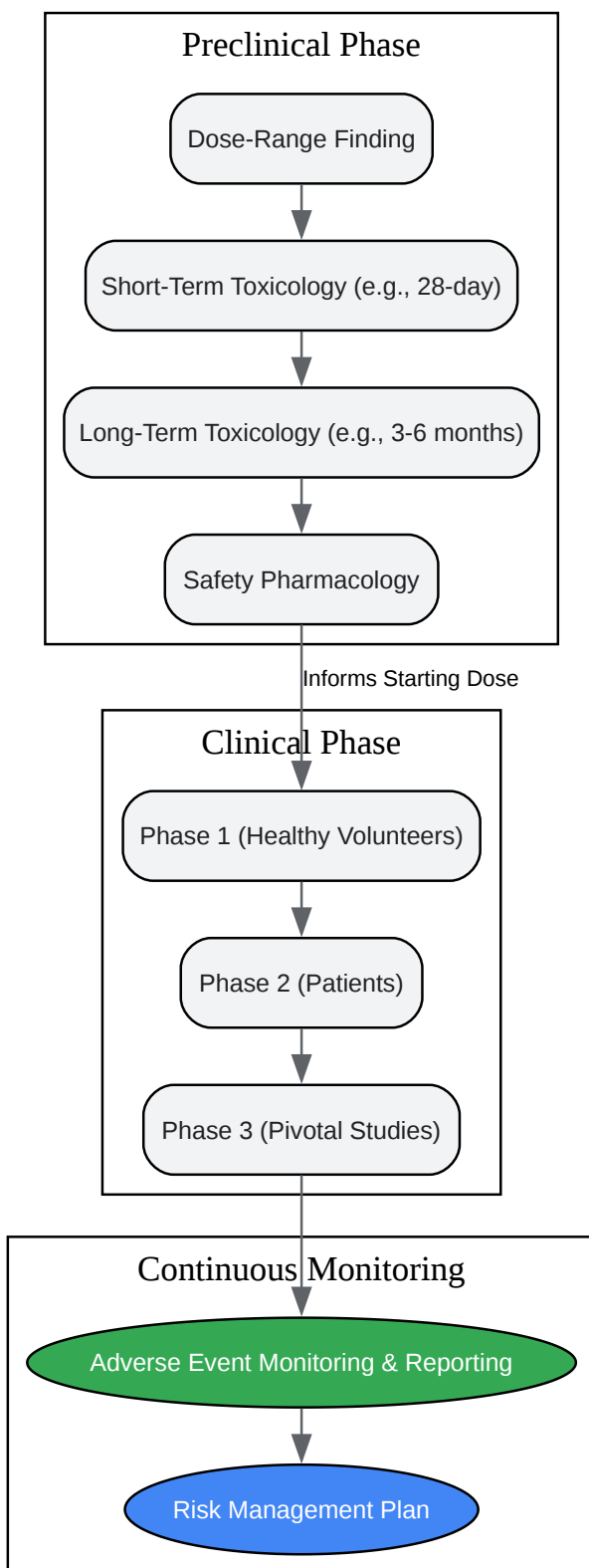
Diagram 1: **CHK-336** Signaling Pathway



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Caption: Mechanism of **CHK-336** in inhibiting oxalate synthesis.

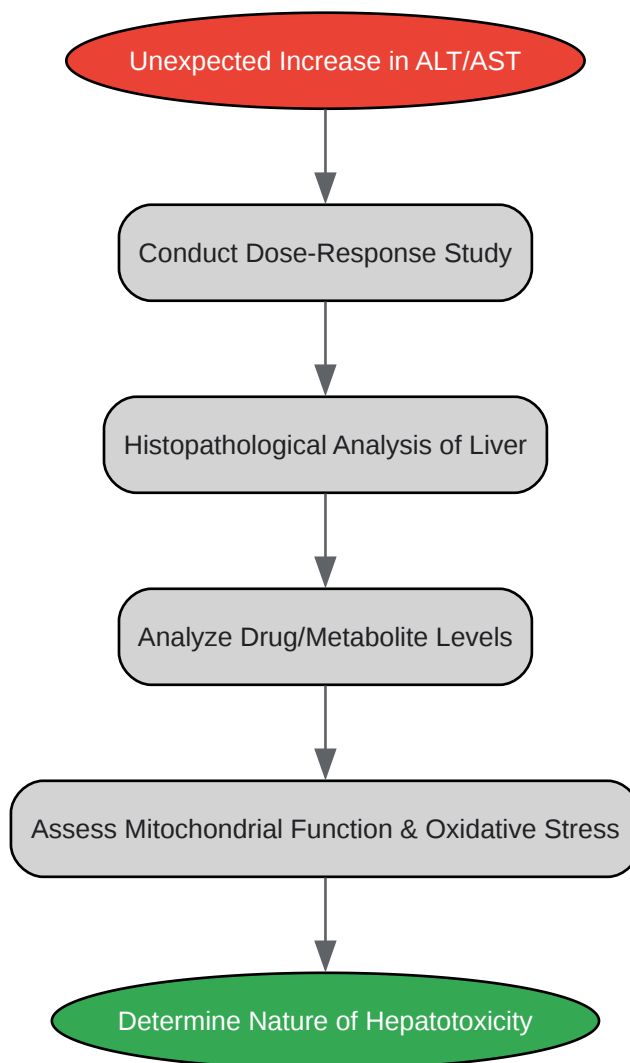
Diagram 2: Experimental Workflow for Long-Term Safety Assessment



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Caption: Workflow for assessing the long-term safety of **CHK-336**.

Diagram 3: Troubleshooting Logic for Unexpected Hepatotoxicity



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Caption: Logical steps for troubleshooting unexpected hepatotoxicity.

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